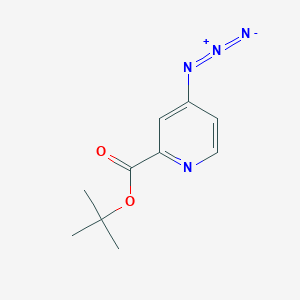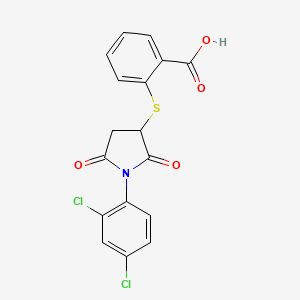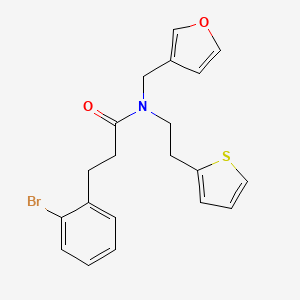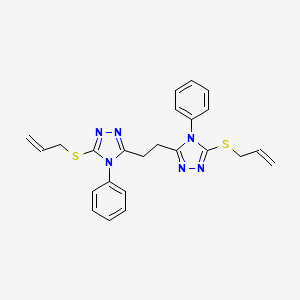
Tert-butyl 4-azidopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-azidopyridine-2-carboxylate is an organic compound that features a tert-butyl ester group, an azido group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-azidopyridine-2-carboxylate typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-azidopyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Aminopyridine Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-azidopyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry, a powerful tool for constructing molecular architectures with high efficiency and specificity.
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal reactions. The azido group can react with alkyne-functionalized probes to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis.
Medicine
In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. The azido group can be transformed into various functional groups, allowing the design of molecules with desired biological activities.
Industry
In the materials science industry, this compound can be used to create functionalized polymers and materials with specific properties. The azido group can be incorporated into polymer backbones, enabling further modifications and applications in coatings, adhesives, and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl 4-azidopyridine-2-carboxylate largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a 1,3-dipolar cycloaddition mechanism. This reaction is highly specific and efficient, making it valuable for various applications in chemical biology and materials science.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyridine ring.
Tert-butyl 4-azidobenzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Tert-butyl 4-azidopyridine-2-carboxylate is unique due to the presence of both the azido group and the pyridine ring. The pyridine ring can participate in additional interactions and reactions compared to other aromatic systems, providing more versatility in synthetic applications. Additionally, the tert-butyl ester group offers stability and protection during various chemical transformations.
Properties
IUPAC Name |
tert-butyl 4-azidopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)8-6-7(13-14-11)4-5-12-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMKVIFWCRPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2953417.png)


![3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B2953423.png)
![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)


![4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2953429.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)
